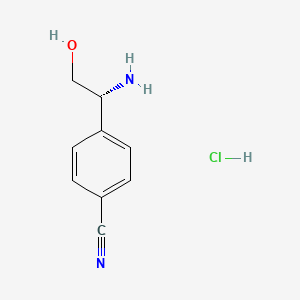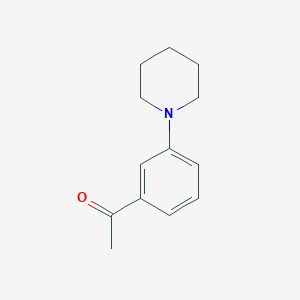![molecular formula C8H12N2O2S B11900546 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88051-80-3](/img/structure/B11900546.png)
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[45]decan-4-one is a heterocyclic compound characterized by a spiro structure containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves a multi-step process. One common method includes the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between sulfur-containing compounds and biological systems.
Mécanisme D'action
The mechanism of action of 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions and other biomolecules, leading to inhibition or activation of specific pathways. For example, it can inhibit enzymes involved in the synthesis of nucleic acids, thereby exerting its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[4.5]decan-3-one: Another spiro compound with a similar structure but lacking the sulfur atom.
1-Oxa-4-azaspiro[4.5]decan-2-one: A related compound with an oxygen atom in the spiro ring.
Uniqueness
3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds .
Propriétés
Numéro CAS |
88051-80-3 |
|---|---|
Formule moléculaire |
C8H12N2O2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
3-amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H12N2O2S/c9-10-6(11)8(12-7(10)13)4-2-1-3-5-8/h1-5,9H2 |
Clé InChI |
QBEJWYDHKFVYQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=O)N(C(=S)O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)


![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)

![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)
![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)


